4-(2-Cyclohexylethoxy)-3-methylaniline
Overview
Description
4-(2-Cyclohexylethoxy)-3-methylaniline is an organic compound that features a cyclohexyl group attached to an ethoxy chain, which is further connected to a methylaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclohexylethoxy)-3-methylaniline typically involves the reaction of 3-methylaniline with 2-cyclohexylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
4-(2-Cyclohexylethoxy)-3-methylaniline has been studied for its potential use as a radiosensitizer in cancer treatment. It has shown promise in increasing the sensitivity of cancer cells to radiation therapy by inhibiting the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway . Additionally, this compound and its derivatives have been explored for their antioxidant properties and potential use in protecting cells from oxidative stress .
Mechanism of Action
The primary mechanism by which 4-(2-Cyclohexylethoxy)-3-methylaniline exerts its effects is through the inhibition of the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. By inhibiting Nrf2, the compound reduces the expression of these protective proteins, thereby increasing the susceptibility of cancer cells to radiation-induced damage .
Comparison with Similar Compounds
- 4-(2-Cyclohexylethoxy)aniline
- 2-(2-Cyclohexylethoxy)-4-methylaniline
- 4-(2-Cyclohexylethoxy)-N-[3-(2-ethoxyethoxy)benzyl]aniline
Comparison: 4-(2-Cyclohexylethoxy)-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound has shown higher efficacy as a radiosensitizer, making it a valuable candidate for further research in cancer therapy .
Properties
IUPAC Name |
4-(2-cyclohexylethoxy)-3-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-11-14(16)7-8-15(12)17-10-9-13-5-3-2-4-6-13/h7-8,11,13H,2-6,9-10,16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHZJKBYNPWXCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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